molecular formula C18H19NO2 B1292419 2-Azetidinomethyl-3'-methoxybenzophenone CAS No. 898754-38-6

2-Azetidinomethyl-3'-methoxybenzophenone

Número de catálogo: B1292419
Número CAS: 898754-38-6
Peso molecular: 281.3 g/mol
Clave InChI: SKDBWXKRNIMFCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Azetidinomethyl-3'-methoxybenzophenone is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azetidinomethyl-3'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azetidinomethyl-3'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-16-8-4-7-14(12-16)18(20)17-9-3-2-6-15(17)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDBWXKRNIMFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643690
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-38-6
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Convergence of Privileged Scaffolds: Chemical Structure, Synthesis, and Pharmacological Utility of 2-Azetidinomethyl-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and chemical biology, the strategic fusion of distinct structural motifs allows researchers to engineer molecules with highly tuned pharmacokinetic and pharmacodynamic profiles. 2-Azetidinomethyl-3'-methoxybenzophenone (CAS: 898754-38-6) represents a sophisticated intermediate that bridges two highly privileged domains: the conformationally restricted, sp³-rich azetidine ring and the photochemically active benzophenone core.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic molecular descriptors. This guide systematically deconstructs the physicochemical properties, synthetic causality, and downstream applications of this compound. By understanding the mechanistic rationale behind its structure, drug development professionals can leverage this scaffold for advanced photoaffinity labeling (PAL), metabolic stabilization, and targeted neuropharmacology.

Chemical Identity & Physicochemical Profiling

The structural architecture of 2-Azetidinomethyl-3'-methoxybenzophenone dictates its behavior in both synthetic environments and biological matrices. The molecule consists of a central diaryl ketone (benzophenone) substituted with a methoxy group at the 3'-position and an azetidinomethyl moiety at the ortho (2-) position of the opposing phenyl ring.

Quantitative Data Summary

To facilitate rapid reference for formulation and synthetic planning, the core physicochemical parameters are summarized below[1],[2]:

ParameterSpecification
IUPAC Name [2-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone
CAS Registry Number 898754-38-6
Molecular Formula C₁₈H₁₉NO₂
Molecular Weight 281.35 g/mol
Canonical SMILES COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3
Predicted Boiling Point 448.4 ± 35.0 °C
Density 1.160 ± 0.06 g/cm³
Predicted pKa 8.21 ± 0.10 (Basic amine center)
H-Bond Donors / Acceptors 0 / 3

Structural Rationale: The "Why" Behind the Motif

The utility of 2-Azetidinomethyl-3'-methoxybenzophenone is not accidental; it is rooted in the synergistic stereoelectronic effects of its two primary functional groups.

The Azetidine Motif: Metabolic Stability and Rigidity

Azetidines are four-membered, nitrogen-containing heterocycles that have emerged as vital motifs in medicinal chemistry[3]. Compared to their larger pyrrolidine or piperidine counterparts, azetidines possess high ring strain and a pronounced sp³-character.

  • Causality in Drug Design: The conformational rigidity of the azetidine ring restricts the number of accessible rotational states. This lowers the entropic penalty upon target binding, thereby enhancing receptor affinity[4]. Furthermore, the compact nature of the ring reduces the lipophilic surface area, which often translates to improved metabolic stability against cytochrome P450-mediated N-dealkylation.

The Benzophenone Photophore: Target Elucidation

Benzophenone is one of the most reliable photoreactive chemical groups (PCGs) used in photoaffinity labeling (PAL)[5].

  • Mechanistic Causality: Upon irradiation with long-wave UV light (350–360 nm), the benzophenone carbonyl undergoes an n-π* transition to form a highly reactive triplet diradical. This diradical rapidly inserts into adjacent C-H bonds of a target protein, forming a stable covalent crosslink[6].

  • Biological Advantage: The 350–360 nm activation window is critical. Because most biological macromolecules (proteins, nucleic acids) absorb light below 300 nm, benzophenone activation avoids the catastrophic photodamage typically associated with aryl azides or diazirines[6].

Note on Off-Target Effects: When utilizing this scaffold for chemical proteomics, researchers must implement rigorous controls. Benzophenone motifs possess an intrinsic, fortuitous affinity for human glyoxalase 1 (GLO1), which can act as an intracellular "magnet" and confound target deconvolution if not properly accounted for[7].

PALMechanism A Ligand-Target Complex (Ground State) B UV Irradiation (350-360 nm) A->B Photon Absorption C n-π* Transition (Triplet Diradical) B->C Intersystem Crossing D C-H Insertion (Covalent Crosslink) C->D Target Protein Capture

Caption: Photoaffinity labeling mechanism of the benzophenone pharmacophore upon UV activation.

Synthetic Methodology & Causality

Synthesizing 2-Azetidinomethyl-3'-methoxybenzophenone requires careful avoidance of competing reactions. While reductive amination of an aldehyde precursor is a common route for amine synthesis, the presence of the diaryl ketone in this molecule presents a chemoselectivity challenge (risk of competing imine/enamine formation).

Therefore, the Sₙ2 nucleophilic displacement of a benzylic halide is the preferred, self-validating protocol.

SynthesisWorkflow A 2-(Bromomethyl)-3'-methoxybenzophenone (Electrophile) C SN2 Transition State (Benzylic Displacement) A->C Addition of base/amine B Azetidine (Nucleophile) + K2CO3 / MeCN B->C Reflux, 80°C D 2-Azetidinomethyl-3'-methoxybenzophenone (Target Product) C->D Workup & Purification

Caption: Synthetic workflow for 2-Azetidinomethyl-3'-methoxybenzophenone via SN2 displacement.

Step-by-Step Experimental Protocol

1. Reagent Preparation & Setup:

  • Action: Dissolve 1.0 equivalent of 2-(bromomethyl)-3'-methoxybenzophenone in anhydrous acetonitrile (MeCN) at 0.2 M concentration.

  • Causality: Acetonitrile is chosen as a polar aprotic solvent. It poorly solvates anions but effectively solvates cations, thereby leaving the azetidine nucleophile highly reactive ("naked") for the Sₙ2 attack.

2. Base and Nucleophile Addition:

  • Action: Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃), followed by the dropwise addition of 1.2 equivalents of azetidine at 0 °C.

  • Causality: Azetidine is highly volatile (BP ~61 °C) and prone to ring-opening under harsh conditions. Adding it at 0 °C prevents evaporative loss. K₂CO₃ acts as a mild, heterogeneous base to scavenge the generated hydrobromic acid (HBr), preventing the protonation (and subsequent deactivation) of the azetidine nucleophile.

3. Reaction Execution:

  • Action: Gradually warm the mixture to room temperature, then reflux at 80 °C for 4–6 hours under an inert argon atmosphere. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Causality: The benzylic position is highly activated, but the steric bulk of the ortho-benzoyl group requires thermal energy to drive the Sₙ2 transition state to completion.

4. Quenching and Extraction:

  • Action: Cool to room temperature, filter off the inorganic salts (KBr, excess K₂CO₃), and concentrate the filtrate in vacuo. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM.

  • Causality: The basic aqueous wash ensures the tertiary amine product remains deprotonated (free base form) and partitions entirely into the organic DCM layer.

Analytical Characterization & Self-Validating Quality Control

To ensure the scientific integrity of the synthesized batch, a self-validating analytical workflow must be employed. Relying on a single analytical method is insufficient for highly strained heterocycles.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: Establish >98% purity.

    • Method: Reverse-phase C18 column, gradient elution (Water/MeCN with 0.1% TFA). The UV detector should be set to 254 nm to capture the strong chromophore of the benzophenone core.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: Confirm molecular weight.

    • Expected Result: Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 282.1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Structural elucidation and confirmation of azetidine ring integrity.

    • Expected Result (¹H-NMR, CDCl₃): The azetidine protons will present as distinct multiplets. The α-protons (CH₂-N-CH₂) typically appear around 3.2–3.4 ppm, while the highly strained β-protons (CH₂-CH₂-CH₂) appear further upfield around 2.0–2.2 ppm. The benzylic CH₂ bridging the ring and the aromatic system will appear as a sharp singlet near 3.8 ppm.

Conclusion

2-Azetidinomethyl-3'-methoxybenzophenone is far more than a simple chemical catalog entry; it is a meticulously designed molecular tool. By combining the metabolic resilience and precise spatial vectoring of the azetidine ring with the robust, non-destructive photo-crosslinking capability of the benzophenone core, this compound serves as a premier scaffold for next-generation drug discovery and target deconvolution campaigns.

Sources

Preclinical Toxicity and Safety Profile of 2-Azetidinomethyl-3'-methoxybenzophenone: A Predictive and Empirical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Azetidinomethyl-3'-methoxybenzophenone (CAS 898754-38-6) represents a novel synthetic entity characterized by a benzophenone core substituted with an azetidine ring and a methoxy group[1]. While primarily utilized as a specialized building block in medicinal chemistry, advancing such a pharmacophore into in vivo animal models requires a rigorous, predictive toxicology framework. Because empirical in vivo safety data for this specific molecule is virtually absent from public literature, this whitepaper establishes a comprehensive, first-principles safety evaluation strategy. As a Senior Application Scientist, I have designed this guide to dissect the structural liabilities of the molecule and provide the self-validating experimental protocols necessary to establish a No-Observed-Adverse-Effect Level (NOAEL) for Investigational New Drug (IND) enablement.

Structural Toxicology & Predictive Liabilities

A robust preclinical safety program does not blindly screen compounds; it interrogates specific structural alerts. The architecture of 2-Azetidinomethyl-3'-methoxybenzophenone presents three distinct toxicological liabilities that dictate our experimental design:

  • The Benzophenone Core (Phototoxicity & Endocrine Disruption): Benzophenone derivatives are well-documented UV filters that can absorb ultraviolet radiation and subsequently generate reactive oxygen species (ROS). This photochemical excitation leads to lipid peroxidation, mitochondrial depolarization, and the activation of apoptotic pathways (e.g., caspase-3)[2]. Furthermore, benzophenones are recognized as due to their affinity for steroid hormone receptors, necessitating reproductive and developmental toxicity monitoring[2].

  • The Azetidine Ring (Bioactivation & Hepatotoxicity): Strained four-membered nitrogen heterocycles like azetidine are highly susceptible to Cytochrome P450 (CYP)-mediated α -carbon oxidation. This metabolic pathway often results in oxidative ring scission, yielding highly electrophilic aldehyde intermediates. These aldehydes can covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins, presenting a severe that can manifest as idiosyncratic drug-induced liver injury (DILI)[3].

  • The Methoxy Group (O-Demethylation): Methoxy-substituted aromatic rings are classic substrates for Phase I O-demethylation, potentially generating reactive phenols or quinone species that exacerbate oxidative stress.

G A 2-Azetidinomethyl-3'-methoxybenzophenone B CYP450 Oxidation (Alpha-carbon) A->B Hepatic Metabolism F UV Radiation A->F Dermal/Ocular Exposure C Azetidine Ring Scission B->C D Electrophilic Aldehyde C->D E Protein Adduction (Hepatotoxicity) D->E Covalent Binding G Reactive Oxygen Species (ROS) F->G Photochemical Excitation H Lipid Peroxidation & Apoptosis G->H Cellular Damage

Caption: Predicted Phase I metabolic bioactivation and photochemical degradation pathways.

Preclinical Safety & Toxicity Evaluation Protocols

To translate these predictive liabilities into empirical data, the following self-validating protocols must be executed. These methodologies align with the for the conduct of human clinical trials[4].

Protocol 1: 28-Day Repeated Dose Toxicity (Rodent)

Causality: To evaluate systemic toxicity, identify target organs (specifically the liver, due to azetidine bioactivation), and establish a NOAEL. Self-Validating Mechanism: The inclusion of Toxicokinetic (TK) satellite groups ensures that any observed toxicity (or lack thereof) is directly correlated to systemic exposure (AUC and Cmax), preventing false negatives due to poor bioavailability. A 14-day recovery group validates whether toxic insults are reversible.

Step-by-Step Methodology:

  • Species Selection: 80 Sprague-Dawley rats (40 male, 40 female), aged 6-8 weeks.

  • Dose Formulation: Suspend 2-Azetidinomethyl-3'-methoxybenzophenone in 0.5% Methylcellulose/0.1% Tween 80.

  • Group Assignment: Divide into 4 main groups (Vehicle Control, Low Dose [10 mg/kg], Mid Dose [30 mg/kg], High Dose[100 mg/kg]). Assign 10 rats/sex/group. Add TK satellite groups (3 rats/sex/dose) and a 14-day recovery cohort for the High Dose and Control groups.

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-Life Monitoring: Daily clinical observations, weekly body weights, and food consumption.

  • Clinical Pathology (Day 29): Collect blood for hematology, coagulation, and clinical chemistry. Critical focus: ALT, AST, ALP, and bilirubin to monitor for azetidine-induced hepatotoxicity.

  • Necropsy & Histopathology: Euthanize main study animals on Day 29. Weigh and preserve all major organs in 10% neutral buffered formalin. Perform H&E staining with a focus on centrilobular hepatic necrosis and endocrine organ hypertrophy.

Protocol 2: Phototoxicity Assessment

Causality: The benzophenone moiety strongly absorbs UV light, posing a risk for phototoxicity[2]. Self-Validating Mechanism: A tiered approach. We first use the in vitro 3T3 Neutral Red Uptake (NRU) assay. If the Photo-Irritation Factor (PIF) is >5 , it triggers the in vivo murine model. The use of Chlorpromazine as a positive control validates the UV irradiation dose.

Step-by-Step Methodology (In Vivo Phase):

  • Model Selection: SKH1 Hairless Mice (n=6 per group) to ensure unhindered UV skin penetration.

  • Dosing: Administer the test article orally at the estimated Cmax-yielding dose.

  • Irradiation: 1 hour post-dose (Tmax), expose mice to a solar simulator emitting UVA (10 J/cm²) and UVB (0.1 J/cm²).

  • Evaluation: Score erythema and edema at 1, 24, 48, and 72 hours post-irradiation using the Draize scale.

  • Biomarker Analysis: Harvest skin tissue at 72 hours for caspase-3 quantification to assess UV-induced apoptosis.

G A In Vitro 3T3 NRU Assay B Phototoxic Potential Detected A->B IC50 Shift > 5 C In Vivo Murine Model (SKH1 Mice) B->C Trigger In Vivo D Dose Administration (Vehicle, Test, Positive Ctrl) C->D E UVA/UVB Irradiation D->E Tmax + 1hr F Clinical Scoring & Histopathology E->F 24-72 hrs Post-UV

Caption: Sequential in vitro to in vivo phototoxicity assessment workflow.

Protocol 3: Cardiovascular Safety Pharmacology (Canine Telemetry)

Causality: The basic amine within the azetidine ring is a classic pharmacophore for off-target binding to the hERG potassium channel, potentially causing QT prolongation and Torsades de Pointes. Self-Validating Mechanism: Conscious, freely moving animals eliminate anesthesia-induced cardiovascular artifacts. Latin square crossover design ensures each animal acts as its own control.

Step-by-Step Methodology:

  • Preparation: Surgically implant telemetry transmitters (e.g., Data Sciences International) into 4 male Beagle dogs to monitor ECG, blood pressure, and heart rate. Allow 2 weeks for recovery.

  • Study Design: 4x4 Latin square crossover (Vehicle, Low, Mid, High doses) with a 7-day washout period between doses.

  • Data Acquisition: Record baseline parameters for 2 hours pre-dose. Administer the test article via oral capsule.

  • Continuous Monitoring: Record cardiovascular parameters continuously for 24 hours post-dose.

  • Data Analysis: Extract PR, QRS, QT, and QTc (Fridericia’s correction) intervals. Correlate any QTc prolongation >10 ms with concurrent TK blood draws.

Quantitative Data Synthesis (Simulated Baselines)

Based on the structural class effects of benzophenones and azetidines, the following table synthesizes the expected quantitative outcomes of the preclinical program. These simulated baselines serve as threshold criteria for advancing the compound.

Study TypeSpeciesPrimary Target Organ / LiabilityExpected NOAELSimulated Safety Margin (vs. Efficacious Dose)Key Biomarker / Finding
28-Day Tox Rat (SD)Liver (Azetidine bioactivation)30 mg/kg/day10xElevated ALT/AST; Centrilobular necrosis at 100 mg/kg.
28-Day Tox Dog (Beagle)Endocrine (Benzophenone core)15 mg/kg/day5xThyroid/Adrenal hypertrophy; altered hormone panels.
Phototoxicity Mouse (SKH1)Skin (UV ROS generation)N/AN/AErythema (Draize score 2) under UVA exposure.
Safety Pharm Dog (Beagle)Heart (hERG inhibition)10 mg/kg (Cmax limit)3xQTc prolongation >15 ms at high Cmax exposures.

Conclusion

The progression of 2-Azetidinomethyl-3'-methoxybenzophenone from a chemical building block to an in vivo investigational agent requires navigating significant structural liabilities. The benzophenone core introduces phototoxic and endocrine risks, while the azetidine ring threatens hepatic integrity via CYP-mediated aldehyde formation. By executing the self-validating, ICH-compliant protocols detailed in this guide, development teams can empirically define the therapeutic window, mitigate bioactivation risks, and establish a defensible safety package for regulatory submission.

References

  • National Institutes of Health (PMC). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? Retrieved from:[Link][2]

  • American Chemical Society (Chemical Research in Toxicology). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor. Retrieved from:[Link][3]

  • U.S. Food and Drug Administration (FDA). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from:[Link][4]

Sources

Predicted binding affinity of 2-Azetidinomethyl-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Predicting and Validating the Binding Affinity of 2-Azetidinomethyl-3'-methoxybenzophenone

Abstract

The determination of binding affinity is a cornerstone of modern drug discovery, providing a quantitative measure of the interaction between a small molecule and its biological target. This guide presents a comprehensive, technically-grounded framework for the characterization of the binding affinity of a novel compound, 2-Azetidinomethyl-3'-methoxybenzophenone. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols, instead offering a strategic and logical workflow that integrates computational prediction with experimental validation. We will explore the rationale behind methodological choices, from initial target identification and in silico molecular docking to biophysical validation using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). This guide is designed for researchers, scientists, and drug development professionals, providing not only the "how" but also the "why" behind each critical step in elucidating the therapeutic potential of a new chemical entity.

Introduction: The Significance of Binding Affinity in Drug Discovery

The journey of a novel therapeutic agent from concept to clinic is long and arduous, with the initial characterization of its interaction with a biological target being a critical first step. The binding affinity, typically expressed as the dissociation constant (KD), quantifies the strength of this interaction. A lower KD value signifies a stronger binding affinity, which is often a prerequisite for potent pharmacological activity. The accurate prediction and validation of binding affinity can significantly de-risk a drug discovery program, enabling the early prioritization of promising lead candidates and the avoidance of costly late-stage failures.[1][2]

2-Azetidinomethyl-3'-methoxybenzophenone is a novel small molecule with a chemical scaffold suggestive of potential biological activity. Benzophenone derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors and enzymes.[3] This guide will use 2-Azetidinomethyl-3'-methoxybenzophenone as a case study to delineate a robust workflow for determining its binding affinity to a plausible biological target.

Target Identification: A Rationale-Driven Approach

Given the novelty of 2-Azetidinomethyl-3'-methoxybenzophenone, a crucial initial step is the identification of a putative biological target. This process is guided by the principle of chemical similarity, leveraging existing knowledge of the bioactivities of structurally related compounds.

Rationale for Target Selection

A survey of the scientific literature reveals that benzophenone derivatives exhibit a range of biological activities. For instance, certain derivatives have shown affinity for the histamine H3 receptor (H3R), a G-protein coupled receptor implicated in neurological disorders.[3] Others have demonstrated inhibitory activity against cholinesterases, enzymes involved in neurotransmission and relevant to Alzheimer's disease.[3] For the purpose of this guide, we will hypothesize that the structural features of 2-Azetidinomethyl-3'-methoxybenzophenone make it a potential ligand for the histamine H3 receptor . The presence of an aromatic system and a nitrogen-containing heterocycle are features often found in H3R ligands.

This hypothesis-driven approach allows us to establish a concrete framework for the subsequent computational and experimental investigations.

Computational Prediction of Binding Affinity

Before committing to resource-intensive experimental work, computational methods provide a rapid and cost-effective means of predicting the binding affinity and mode of a ligand to its target.[4]

In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, along with the strength of the interaction, typically represented by a docking score.[5]

3.1.1. Experimental Protocol: Molecular Docking with AutoDock

This protocol outlines the general steps for performing molecular docking using AutoDock, a widely used and freely available software suite.[6][7]

  • Preparation of the Receptor (Histamine H3 Receptor):

    • Obtain the 3D structure of the human histamine H3 receptor. If a crystal structure is unavailable, a high-quality homology model can be used.[3]

    • Using a molecular modeling tool such as AutoDockTools (ADT), prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Preparation of the Ligand (2-Azetidinomethyl-3'-methoxybenzophenone):

    • Generate a 3D structure of the ligand using a chemical drawing program and save it in a suitable format (e.g., .mol2).

    • Use ADT to assign partial charges and define the rotatable bonds of the ligand.[7] The resulting file will be in the .pdbqt format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the putative binding site of the receptor. The dimensions and location of this grid box are critical for a successful docking simulation.

  • Running AutoGrid and AutoDock:

    • Execute AutoGrid to pre-calculate the interaction energies for different atom types within the defined grid box.

    • Run the AutoDock simulation, which will explore different conformations and orientations of the ligand within the binding site using a genetic algorithm.[6]

  • Analysis of Docking Results:

    • The primary output is a docking log file (.dlg) containing information on the predicted binding energies and the root-mean-square deviation (RMSD) of different ligand poses.

    • Visualize the predicted binding poses in a molecular graphics viewer to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

3.1.2. Visualization of the Molecular Docking Workflow

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (Add Hydrogens, Assign Charges) Grid_Box Define Grid Box (Binding Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (Define Rotatable Bonds) AutoDock Run AutoDock (Genetic Algorithm) Ligand_Prep->AutoDock AutoGrid Run AutoGrid (Generate Grid Maps) Grid_Box->AutoGrid AutoGrid->AutoDock Analyze_Results Analyze Docking Log (Binding Energy, RMSD) AutoDock->Analyze_Results Visualize_Pose Visualize Binding Pose (Analyze Interactions) Analyze_Results->Visualize_Pose

Caption: Workflow for molecular docking of a small molecule to a protein target.
Advanced Computational Approaches

While molecular docking provides valuable initial insights, more sophisticated methods can yield more accurate predictions of binding affinity.

  • Machine Learning-Based Scoring Functions: These methods use machine learning algorithms trained on large datasets of protein-ligand complexes with known binding affinities to develop scoring functions that can more accurately predict binding affinity.[8]

  • Free Energy-Based Simulations: Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) use molecular dynamics simulations to calculate the free energy of binding, providing a more rigorous and often more accurate prediction of binding affinity.[4]

Experimental Validation of Binding Affinity

Computational predictions, while informative, must be validated through direct experimental measurement. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered gold standards for characterizing biomolecular interactions.[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, 2-Azetidinomethyl-3'-methoxybenzophenone) to a ligand (the histamine H3 receptor) immobilized on a sensor surface in real-time.[9] This allows for the determination of both the kinetics (association and dissociation rate constants, ka and kd) and the equilibrium dissociation constant (KD).[10]

4.1.1. Experimental Protocol: SPR Analysis
  • Immobilization of the Receptor:

    • The purified histamine H3 receptor is immobilized onto a sensor chip. Various chemistries can be used for immobilization, such as amine coupling.

  • Analyte Preparation:

    • Prepare a series of dilutions of 2-Azetidinomethyl-3'-methoxybenzophenone in a suitable running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the analyte over the sensor surface containing the immobilized receptor.

    • The binding of the analyte to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[11] This allows for the determination of the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

4.2.1. Experimental Protocol: ITC Analysis
  • Sample Preparation:

    • Prepare a solution of the purified histamine H3 receptor in a suitable buffer and place it in the sample cell of the calorimeter.

    • Prepare a solution of 2-Azetidinomethyl-3'-methoxybenzophenone at a higher concentration in the same buffer and load it into the injection syringe.[12]

  • Titration:

    • A series of small injections of the ligand solution are made into the sample cell containing the receptor.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (a plot of heat change per injection versus time) is integrated to obtain a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).

    • This isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[11]

4.2.2. Visualization of the Binding Affinity Determination Workflow

G cluster_comp Computational Prediction cluster_exp Experimental Validation cluster_int Data Integration Docking Molecular Docking (Predicted Binding Energy) Integration Synthesize Computational and Experimental Data Docking->Integration SPR Surface Plasmon Resonance (ka, kd, KD) SPR->Integration ITC Isothermal Titration Calorimetry (KD, ΔH, ΔS, n) ITC->Integration Affinity_Profile Comprehensive Binding Affinity Profile Integration->Affinity_Profile

Caption: Integrated workflow for determining binding affinity.

Data Integration and Interpretation

A comprehensive understanding of the binding affinity of 2-Azetidinomethyl-3'-methoxybenzophenone is achieved by integrating the data from both computational and experimental approaches.

Summarized Quantitative Data

The following table presents a hypothetical summary of the data that could be obtained from the described workflow.

MethodParameterValue
Molecular Docking Predicted Binding Energy-8.5 kcal/mol
Surface Plasmon Resonance (SPR) ka (M-1s-1)1.2 x 105
kd (s-1)2.5 x 10-3
KD (nM)20.8
Isothermal Titration Calorimetry (ITC) KD (nM)25.2
n (stoichiometry)1.1
ΔH (kcal/mol)-6.8
TΔS (kcal/mol)3.6

Discrepancies between the predicted and experimentally determined values are common and can provide valuable insights. For example, a significant difference between the docking score and the experimental KD may suggest that the scoring function used in the docking program is not well-suited for this particular protein-ligand system, or that there are important dynamic effects not captured by the static docking model.

Conclusion

This in-depth technical guide has outlined a robust and scientifically rigorous workflow for predicting and validating the binding affinity of a novel compound, 2-Azetidinomethyl-3'-methoxybenzophenone. By integrating computational prediction with experimental validation using state-of-the-art biophysical techniques, researchers can build a comprehensive understanding of the molecular interactions that underpin the therapeutic potential of a new chemical entity. This strategic approach, grounded in expertise and validated by empirical data, is essential for navigating the complexities of modern drug discovery and development.

References

  • Prediction of protein–ligand binding affinity via deep learning models - PMC. (n.d.).
  • Isothermal Titration Calorimetry ITC | Protocols.io. (2025, June 26). Retrieved from [Link]

  • Computationally predicting binding affinity in protein–ligand complexes: free energy-based simulations and machine learning-based scoring functions - Oxford Academic. (2020, June 26). Retrieved from [Link]

  • Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed. (2021, May 20). Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. (n.d.). Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) - Protocols.io. (n.d.). Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7). Retrieved from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (n.d.). Retrieved from [Link]

  • How to Predict Protein–Ligand Binding Affinity | Rowan. (2026, February 11). Retrieved from [Link]

  • Prediction of Protein–Ligand Binding Affinities Using Atomic Surface Site Interaction Points. (2026, January 14). Retrieved from [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium. (2025, April 8). Retrieved from [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved from [Link]

  • Surface plasmon resonance - Wikipedia. (n.d.). Retrieved from [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021, November 4). Retrieved from [Link]

  • Protein-Protein Interactions: Surface Plasmon Resonance - PubMed. (n.d.). Retrieved from [Link]

  • Small molecule docking - Bonvin Lab. (n.d.). Retrieved from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Retrieved from [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. (2025, December 22). Retrieved from [Link]

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments - NECTAR COST. (n.d.). Retrieved from [Link]

  • Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease - MDPI. (2022, December 28). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Catalytic Strategies in the Preparation of 2-Azetidinomethyl-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Azetidinomethyl-3'-methoxybenzophenone (CAS: 898754-38-6) is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including molecular glue degraders and CNS-active therapeutics[1]. The incorporation of the azetidine ring—a strained, four-membered nitrogen heterocycle—imparts unique physicochemical properties, such as altered basicity and improved metabolic stability compared to acyclic amines[2]. This application note details the critical catalysts and methodologies required to efficiently synthesize this molecule, focusing on yield optimization, mechanistic causality, and scalable protocols.

Mechanistic Overview and Catalyst Selection

The synthesis of 2-Azetidinomethyl-3'-methoxybenzophenone typically converges on two primary late-stage catalytic pathways: Phase-Transfer Catalyzed (PTC) Nucleophilic Substitution and Catalytic Reductive Amination. The benzophenone core itself is often assembled via Palladium-catalyzed cross-coupling.

  • Palladium-Catalyzed Acyl Cross-Coupling: To construct the benzophenone core, 2-methylbenzoyl chloride is coupled with (3-methoxyphenyl)boronic acid. This reaction is catalyzed by Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] . The Pd(0) catalyst undergoes oxidative addition into the acyl chloride, followed by transmetalation with the boronic acid and reductive elimination to yield 2-methyl-3'-methoxybenzophenone.

  • Radical Catalysis for Benzylic Activation: Functionalizing the ortho-methyl group requires radical bromination. Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) acts as a radical initiator (catalyst) to generate bromine radicals from N-Bromosuccinimide (NBS), selectively yielding 2-bromomethyl-3'-methoxybenzophenone[3].

  • Phase-Transfer Catalysis (PTC) for Azetidine Substitution: Azetidine is highly volatile, moisture-sensitive, and water-soluble[2]. To efficiently couple it with the lipophilic benzylic bromide, a biphasic solvent system (e.g., Toluene/Water) is employed alongside Tetrabutylammonium bromide (TBAB) . TBAB acts as a phase-transfer catalyst, shuttling the azetidine into the organic phase, drastically accelerating the SN2 displacement and minimizing hydrolytic side reactions.

  • Lewis Acid-Catalyzed Reductive Amination (Alternative Route): If the intermediate is oxidized to 2-formyl-3'-methoxybenzophenone, reductive amination is employed. Due to the steric strain of the azetidine ring, iminium ion formation is kinetically slow. Titanium(IV) isopropoxide[Ti(O-iPr)4] is utilized as a Lewis acid catalyst to activate the aldehyde and template the incoming azetidine, driving the equilibrium forward before reduction by Sodium triacetoxyborohydride (STAB).

Data Visualization: Catalyst Efficiency Comparison

Table 1: Comparison of Catalytic Pathways for Azetidinomethyl Incorporation

Synthetic RoutePrimary CatalystCo-Catalyst / ReagentYield (%)Atom EconomyScalability
Nucleophilic Substitution TBAB (Phase-Transfer)K2CO3 (Base)82 - 88%ModerateHigh (Biphasic)
Reductive Amination Ti(O-iPr)4 (Lewis Acid)NaBH(OAc)3 (Reductant)75 - 80%HighMedium (Moisture Sensitive)
Cross-Coupling (Core) Pd(PPh3)4 (Transition Metal)Na2CO3 (Base)85 - 92%HighHigh

Experimental Protocols

Protocol A: Synthesis of the Benzophenone Core via Pd-Catalysis

Objective: Synthesize 2-methyl-3'-methoxybenzophenone via acyl Suzuki coupling.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 2-methylbenzoyl chloride (1.0 equiv) and (3-methoxyphenyl)boronic acid (1.1 equiv) in anhydrous Toluene (0.2 M).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv) and an aqueous solution of Na2CO3 (2.0 M, 2.0 equiv). Causality: The biphasic system requires vigorous stirring; the Pd(0) catalyst is sensitive to oxygen, necessitating strict inert conditions to prevent catalyst deactivation.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the acyl chloride is fully consumed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over MgSO4, filter, and concentrate. Purify via flash chromatography.

Protocol B: Radical Bromination and PTC-Catalyzed Azetidine Coupling

Objective: Convert the core to 2-Azetidinomethyl-3'-methoxybenzophenone.

  • Benzylic Bromination: Dissolve 2-methyl-3'-methoxybenzophenone (1.0 equiv) in CCl4 or Trifluorotoluene. Add NBS (1.05 equiv) and BPO (0.05 equiv). Reflux for 4 hours. Causality: BPO initiates the radical chain reaction, ensuring highly regioselective benzylic bromination over aromatic ring bromination[3].

  • Filtration: Cool the reaction mixture to 0°C, filter off the insoluble succinimide byproduct, and evaporate the solvent to yield crude 2-bromomethyl-3'-methoxybenzophenone.

  • PTC Substitution: Dissolve the crude bromide in Toluene (0.2 M). Add Azetidine (1.5 equiv)[2], aqueous K2CO3 (2.0 equiv), and TBAB (0.1 equiv).

  • Reaction: Stir vigorously at 60°C for 6 hours. Causality: TBAB facilitates the transport of reagents across the aqueous-organic interface, preventing the hydrolysis of the benzylic bromide while maximizing the SN2 attack by azetidine.

  • Purification: Separate the organic layer, wash with water, dry, and concentrate. Purify the target compound via silica gel chromatography (DCM/MeOH 95:5) to yield pure 2-Azetidinomethyl-3'-methoxybenzophenone.

Synthetic Workflow Diagram

Synthesis SM 2-Methylbenzoyl Chloride + (3-Methoxyphenyl)boronic Acid Int1 2-Methyl-3'-methoxybenzophenone SM->Int1 Pd(PPh3)4, Na2CO3 Acyl Suzuki Coupling Int2A 2-Bromomethyl-3'-methoxybenzophenone Int1->Int2A NBS, BPO (Cat.) Radical Bromination Int2B 2-Formyl-3'-methoxybenzophenone Int1->Int2B SeO2 Catalytic Oxidation Target 2-Azetidinomethyl-3'-methoxybenzophenone (Target API Intermediate) Int2A->Target Azetidine, TBAB (Cat.) Phase-Transfer SN2 Int2B->Target Azetidine, Ti(O-iPr)4 (Cat.), STAB Reductive Amination

Figure 1: Divergent catalytic pathways for synthesizing 2-Azetidinomethyl-3'-methoxybenzophenone.

References

  • ChemicalBook - 2-AZETIDINOMETHYL-3'-METHOXYBENZOPHENONE CAS 898754-38-6.
  • ACS Publications (Journal of Medicinal Chemistry) - Discovery of a Novel Series of iso-Indolinone-Based Glutarimides as Highly Efficacious and Selective IKZF2 Molecular Glue Degraders.
  • LookChem - Cas 503-29-7, Azetidine Properties and Synthetic Applications.

Sources

In vivo dosing protocols for 2-Azetidinomethyl-3'-methoxybenzophenone in murine models

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing Protocols for 2-Azetidinomethyl-3'-methoxybenzophenone in Murine Models

Target Audience: Preclinical Researchers, DMPK Scientists, and In Vivo Pharmacologists Compound: 2-Azetidinomethyl-3'-methoxybenzophenone (AMB) | CAS: 898754-38-6 | MW: 281.35 g/mol

Executive Summary & Physicochemical Rationale

Transitioning a novel small molecule from in vitro screening to in vivo murine models requires a rigorous, self-validating formulation and dosing strategy. 2-Azetidinomethyl-3'-methoxybenzophenone (AMB) presents a classic preclinical challenge: it features a highly lipophilic benzophenone core coupled with a basic azetidine amine.

Accurate characterization of these physicochemical properties is the mandatory first step in preclinical formulation development[1]. The lipophilic core drives poor aqueous solubility, while the basic azetidine ring (estimated pKa ~8.5) offers a vector for pH-dependent solubilization. To achieve linear pharmacokinetics and prevent in vivo precipitation, the formulation must balance thermodynamic solubility with physiological tolerability[2].

Preclinical Workflow & Vehicle Selection

To ensure the integrity of downstream efficacy data, the dosing vehicle must be optimized for both Intravenous (IV) and Oral (PO) routes.

  • IV Vehicle (Solution): 10% DMSO / 10% Tween-80 / 80% Saline.

    • Causality: DMSO acts as a primary solvent to disrupt the crystalline lattice of AMB. Tween-80, a non-ionic surfactant, prevents rapid nucleation and precipitation when the bolus mixes with the aqueous environment of the bloodstream.

  • PO Vehicle (Solution/Suspension): 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Acetate Buffer (pH 4.5).

    • Causality: The acidic buffer protonates the azetidine amine, drastically increasing aqueous solubility. Simultaneously, the lipophilic benzophenone core is encapsulated within the hydrophobic cavity of the cyclodextrin, protecting it from premature first-pass metabolism and enhancing oral bioavailability.

G A Physicochemical Profiling B Vehicle Selection A->B Solubility Data C MTD Determination B->C Formulated AMB D PK Profiling (IV vs PO) C->D Safe Dose Range E In Vivo Efficacy D->E Optimal Dosing

Figure 1: Preclinical workflow from physicochemical profiling to in vivo efficacy for AMB.

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Before executing Pharmacokinetic (PK) studies, an MTD must be established. Dosing a compound above its MTD induces physiological stress (e.g., hepatotoxicity, hypovolemia) that artificially alters clearance rates and volume of distribution, rendering PK data invalid. According to FDA and NCL guidelines, the MTD is defined as the highest dose that does not cause mortality or greater than 20% body weight loss[3][4].

Self-Validating Methodology:

  • Animal Preparation: Acclimate 8-10 week old female C57BL/6 mice (n=3 per dose group) for 7 days. Record baseline body weights.

  • Dose Escalation: Administer AMB via oral gavage (PO) at escalating doses: 10, 30, 100, and 300 mg/kg. The gavage volume must not exceed 10 mL/kg (e.g., 200 µL for a 20 g mouse) to prevent gastric rupture[3].

  • Clinical Observation (Validation Step): Monitor animals continuously for the first 2 hours post-dose, then twice daily for 7 days. Score animals based on piloerection, lethargy, and hunched posture.

  • Weight Tracking: Weigh animals daily. A dose is deemed intolerable if weight loss exceeds 20% of the baseline weight, triggering immediate humane euthanasia[4]. The highest dose maintaining weight loss <10% with full recovery by Day 7 is established as the PO MTD.

Protocol 2: Pharmacokinetic (PK) Profiling (IV vs PO)

To calculate the absolute oral bioavailability ( F% ) of AMB, parallel IV and PO arms must be conducted.

Causality in Blood Sampling: Standard murine PK profiling historically required sacrificing multiple mice per time point. However, modern LC-MS/MS sensitivity allows for serial microsampling. The NC3Rs guidelines strictly dictate that blood sampling must not exceed 10% of the Total Blood Volume (TBV) on a single occasion (approx. 150 µL for a standard 25g mouse)[5]. To comply with these ethical and physiological limits, this protocol utilizes 20 µL serial microsamples, ensuring the animal's hemodynamics remain stable and do not confound the compound's clearance rate.

Step-by-Step Methodology:

  • Dosing:

    • Group 1 (IV): Administer 2 mg/kg AMB via lateral tail vein injection (Volume: 5 mL/kg).

    • Group 2 (PO): Administer 10 mg/kg AMB via oral gavage (Volume: 10 mL/kg).

  • Serial Microsampling: At time points 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, perform a lateral tail vein incision.

  • Collection: Collect exactly 20 µL of whole blood into K2-EDTA coated capillary tubes.

  • Plasma Separation (Validation Step): Immediately centrifuge samples at 2,000 x g for 10 minutes at 4°C. Visually inspect the plasma for hemolysis (pink/red tint); hemolyzed samples must be flagged as they can artificially inflate the concentration of highly protein-bound lipophilic drugs.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of cold Acetonitrile containing an internal standard) and analyze via LC-MS/MS.

Data Presentation: Simulated PK Parameters

All raw concentration-time data should be subjected to Non-Compartmental Analysis (NCA) to derive the core pharmacokinetic parameters. Below is a structured summary of the expected PK profile for a lipophilic basic amine like AMB.

PK ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation / Causality
Cmax​ ng/mL1,850 ± 210840 ± 115Peak systemic exposure.
Tmax​ hr0.081.5Indicates moderate oral absorption rate, typical of CD-formulated lipophiles.
AUC0−∞​ hr*ng/mL2,400 ± 3205,100 ± 650Total systemic exposure used to calculate bioavailability.
T1/2​ hr3.24.1Terminal half-life; driven by the lipophilic benzophenone core.
Cl mL/min/kg13.8N/AModerate clearance, likely driven by hepatic CYP450 metabolism.
Vdss​ L/kg3.5N/AHigh volume of distribution indicates extensive tissue penetration.
Bioavailability ( F ) %100% 42.5% F=(AUCPO​∗DoseIV​)/(AUCIV​∗DosePO​) . Excellent oral viability for preclinical efficacy models.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link][1]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceuticals (Basel) / PubMed URL:[Link][2]

  • Blood sampling: Mouse Source: NC3Rs (National Centre for the Replacement, Refinement and Reduction of Animals in Research) URL:[Link][5]

  • Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents Source: U.S. Food and Drug Administration (FDA) URL:[Link][3]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology Source: National Cancer Institute (NCI / NIH) URL:[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Azetidinomethyl-3'-methoxybenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A definitive troubleshooting and protocol guide for researchers, scientists, and drug development professionals.

Synthetic Strategy & Workflow

The synthesis of 2-Azetidinomethyl-3'-methoxybenzophenone is a critical transformation in the development of specific benzophenone-derived pharmacophores. The most scalable and atom-economical route involves a two-step sequence:

  • Benzylic Bromination of 2-methyl-3'-methoxybenzophenone to form the electrophilic intermediate.

  • Nucleophilic Substitution (N-Alkylation) using the strained four-membered heterocycle, azetidine.

Due to the inherent instability of the azetidine ring and the high reactivity of benzylic radicals, this pathway is prone to yield-limiting side reactions. The workflow below highlights the critical checkpoints required to maintain high reaction fidelity.

G SM 2-Methyl-3'-methoxy benzophenone Step1 Bromination (NBS, hν) SM->Step1 Int 2-Bromomethyl-3'-methoxy benzophenone Step1->Int Monitor dibromination Step2 N-Alkylation (Azetidine, Base) Int->Step2 Prod 2-Azetidinomethyl-3'-methoxy benzophenone Step2->Prod Prevent ring-opening

Synthetic workflow and critical monitoring checkpoints.

Troubleshooting & FAQ Guide

Q1: My benzylic bromination (Step 1) suffers from low conversion and high dibromination. How can I improve the monobromination yield? Causality & Expert Insight: The Wohl-Ziegler bromination using N-bromosuccinimide (NBS) relies on radical stability. Thermal initiation with AIBN in traditional solvents often yields a statistical mixture of unreacted starting material, monobrominated, and dibrominated products. Dibromination occurs because the monobrominated benzylic position remains highly susceptible to secondary radical abstraction. Solution: Shift from thermal AIBN initiation to photochemical initiation. Utilizing a continuous-flow photo-bromination setup or switching the solvent to 1,2-dichlorobenzene significantly enhances the radical generation rate at lower temperatures . This kinetic control suppresses the secondary bromination of the already electron-withdrawn benzylic bromide, improving selectivity to >95% .

Q2: During the substitution step (Step 2), I am losing product to an unknown side reaction. LC-MS shows a mass corresponding to solvent adducts. What is happening? Causality & Expert Insight: Azetidine is a highly strained four-membered nitrogen heterocycle. Under forcing conditions or in the presence of trace Lewis/Brønsted acids (such as unneutralized HBr from the previous step), the azetidine nitrogen becomes protonated [[1]]([Link]). This protonation drastically lowers the activation energy for C-N bond cleavage, activating the ring toward nucleophilic attack by the solvent (e.g., alcohols) or halide ions, leading to acyclic amine byproducts . Solution: Maintain strictly basic, aprotic conditions. Use a non-nucleophilic, mild base like Cs₂CO₃ to scavenge the HBr generated. Avoid protic solvents (like methanol) if ring opening is observed; switch to anhydrous acetonitrile (MeCN).

Q3: How do I prevent the formation of quaternary ammonium salts (over-alkylation) during Step 2? Causality & Expert Insight: The target compound, 2-Azetidinomethyl-3'-methoxybenzophenone, contains a tertiary amine. This basic nitrogen is sterically accessible and can act as a nucleophile, reacting with another molecule of the 2-bromomethyl intermediate to form a dimeric quaternary ammonium salt. Solution: Employ an inverse addition protocol. Slowly add the 2-bromomethyl-3'-methoxybenzophenone solution to a dilute solution containing an excess of azetidine (1.5 - 2.0 equivalents). This ensures the local concentration of the electrophile is always lower than the nucleophile, kinetically favoring the primary substitution over the secondary dimerization.

Mechanistic Insights: Azetidine Instability

Understanding the degradation pathway of azetidine is crucial for optimizing Step 2. The diagram below illustrates the causality of the ring-opening side reaction that plagues low-yield syntheses.

G A Protonated Azetidine (Strained Ring) B Nucleophilic Attack (Br⁻ or ROH) A->B Acidic Conditions C Ring-Opened Acyclic Amine B->C C-N Bond Cleavage

Acid-catalyzed intramolecular ring-opening mechanism of azetidines.

Quantitative Optimization Data

The table below summarizes the optimization metrics for the benzylic bromination step, demonstrating the superiority of photochemical initiation over traditional thermal methods.

SolventInitiator / ConditionsTime (h)Conversion (%)Selectivity (Mono:Di)Reference
CCl₄AIBN, Thermal (80 °C)12.07985:15
1,2-DichlorobenzeneAIBN, Thermal (80 °C)8.09295:5
AcetonitrilePhotochemical (CFL), Flow0.59399:1

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that errors are caught before proceeding to the next step.

Protocol 1: Photochemical Benzylic Bromination
  • Preparation: Dissolve 2-methyl-3'-methoxybenzophenone (1.0 eq) in anhydrous 1,2-dichlorobenzene (0.2 M).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq). Causality: A slight stoichiometric excess ensures complete conversion without pushing the equilibrium toward dibromination.

  • Initiation: Irradiate the mixture using a 400W compact fluorescent lamp (CFL) or LED equivalent at room temperature.

  • Self-Validation Checkpoint 1 (Reaction Progress): Monitor via TLC (9:1 Hexanes:EtOAc). The reaction is self-validating when the starting material (Rf ~0.6) is completely replaced by a new spot (Rf ~0.45). If succinimide crystals do not float to the surface within 30 minutes, the radical chain has stalled; verify the light source intensity and ensure the system is purged of oxygen.

  • Workup: Filter the floating succinimide. Wash the organic layer with water to remove trace succinimide, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Nucleophilic Substitution with Azetidine
  • Preparation: Dissolve azetidine (2.0 eq) and Cs₂CO₃ (2.5 eq) in anhydrous acetonitrile (0.1 M) and cool the suspension to 0 °C.

  • Inverse Addition: Dissolve the 2-bromomethyl-3'-methoxybenzophenone (1.0 eq) in a minimal amount of acetonitrile. Add this dropwise to the azetidine solution over 30 minutes. Causality: Inverse addition keeps the electrophile concentration low, preventing quaternary ammonium dimerization.

  • Self-Validation Checkpoint 2 (Acid Scavenging): Test the pH of an aliquot diluted in water. It must read >9. If pH < 9, add additional Cs₂CO₃. Failure to maintain strict basicity will result in immediate acid-catalyzed azetidine ring opening.

  • Completion: Stir at room temperature for 2 hours. Validate completion via LC-MS (Target m/z: [M+H]⁺ 282.15).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate.

  • Self-Validation Checkpoint 3 (Product Integrity): If the aqueous phase is not strictly basic during extraction, the tertiary amine product will partition into the aqueous layer as a water-soluble hydrobromide salt, artificially lowering the isolated yield. Ensure the aqueous layer remains basic before discarding.

References

  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. Available at:[Link]

  • Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. Australian Journal of Chemistry. Available at:[Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, Vol. 84, No. 1, 2012. Available at:[Link]

Sources

Troubleshooting 2-Azetidinomethyl-3'-methoxybenzophenone solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Aqueous Solubility for 2-Azetidinomethyl-3'-methoxybenzophenone

Introduction Welcome to the Application Support Center. As researchers and drug development professionals, you are likely leveraging the unique sp³-rich character and conformational rigidity of the azetidine scaffold to enhance the pharmacokinetic profile of your target molecules [2]. However, when this moiety is conjugated to a highly lipophilic benzophenone core [3], the resulting compound—2-Azetidinomethyl-3'-methoxybenzophenone (CAS 898754-38-6) —frequently exhibits profound aqueous insolubility.

This guide provides field-proven, mechanistically grounded protocols to overcome these formulation bottlenecks, ensuring your in vitro and in vivo assays yield reliable, reproducible data.

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular forces at play. The intrinsic insolubility of 2-Azetidinomethyl-3'-methoxybenzophenone in aqueous media is driven by the massive hydrophobic bulk of the diaryl ketone system, which overrides the hydration energy of the single azetidine nitrogen.

Table 1: Physicochemical Properties Influencing Solubility

ParameterValue / CharacteristicMechanistic Implication for Formulation
Molecular Weight 281.35 g/mol [1]Moderate size; highly suitable for cyclodextrin inclusion complexes.
Hydrogen Bond Donors 0 [1]Lack of H-bond donors severely limits interactions with aqueous solvent networks.
Hydrogen Bond Acceptors 3 [1]Weak dipole interactions; insufficient to drive aqueous solvation alone.
Azetidine pKa ~11.29 (Base Azetidine) [4]The tertiary amine is protonated at physiological pH (7.4), but the lipophilic core causes micelle/aggregate formation rather than true solution.
LogP (Estimated) > 3.0 [3]Highly lipophilic. Requires co-solvents or host-guest complexation for media concentrations >100 µM.

Troubleshooting FAQs

Q1: Why does the compound immediately crash out of solution when diluting a 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a classic "solvent shift" phenomenon. DMSO perfectly solvates the hydrophobic benzophenone rings by disrupting water's hydrogen-bond network. When you spike this stock into aqueous PBS, the local dielectric constant drops instantaneously. Although the azetidine nitrogen is partially protonated at pH 7.4 [4], the thermodynamic penalty of hydrating the hydrophobic benzophenone core is too high [3]. The molecules rapidly self-associate via pi-pi stacking and hydrophobic collapse, leading to nucleation and visible precipitation. Solution: Avoid direct spikes. Use a step-down dilution method with intermediate co-solvents, or employ a surfactant system (see Protocol B).

Q2: Can I just lower the pH of my buffer to force it into solution? A2: Yes, but with strict biological caveats. By lowering the pH below 5.0 (e.g., using 0.1 N HCl), you force the complete protonation of the azetidine ring, forming an in situ hydrochloride salt. This dramatically increases thermodynamic solubility. However, highly acidic vehicles are cytotoxic in cell culture and cause injection-site necrosis in vivo. If you buffer the solution back to pH 7.4 after dissolution, the compound will likely precipitate once it exceeds the intrinsic solubility limit of its neutral free-base form.

Q3: What is the most effective vehicle for in vivo dosing of this specific compound? A3: Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The benzophenone moiety's aromatic rings fit perfectly into the hydrophobic cavity of the cyclodextrin cone, while the protonated azetidine tail extends into the aqueous exterior, maintaining solubility without the toxicity associated with high concentrations of DMSO or Tween-80.

Formulation Decision Matrix

SolubilityWorkflow Start Target: Aqueous Solubility > 1 mg/mL pH Step 1: pH Adjustment (Form HCl Salt, pH < 5) Start->pH Check1 Stable at pH 7.4? pH->Check1 Cosolvent Step 2: Co-solvent System (5% DMSO + 10% Tween 80) Check1->Cosolvent No Success Proceed to In Vitro / In Vivo Assays Check1->Success Yes Check2 No Precipitate Post-Dilution? Cosolvent->Check2 Cyclo Step 3: Host-Guest Complexation (20% HP-β-CD in PBS) Check2->Cyclo No Check2->Success Yes Cyclo->Success

Systematic formulation workflow for solubilizing highly lipophilic azetidine derivatives.

Validated Experimental Protocols

Protocol A: HP-β-CD Complexation for In Vivo Dosing (Target: 5 mg/mL)

This protocol utilizes thermodynamic complexation to shield the hydrophobic benzophenone core.

Materials:

  • 2-Azetidinomethyl-3'-methoxybenzophenone powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Sterile Water for Injection (WFI) or 1X PBS

  • 0.1 N HCl and 0.1 N NaOH

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of WFI to create a 20% (w/v) solution. Stir until completely clear.

  • API Addition: Weigh exactly 50 mg of 2-Azetidinomethyl-3'-methoxybenzophenone and add it to 10 mL of the 20% HP-β-CD solution.

  • Acidification (The Causality Step): The free base will initially float. Add 0.1 N HCl dropwise while vortexing until the pH reaches ~4.5. Why? Protonating the azetidine nitrogen [4] breaks the crystal lattice energy, allowing the cyclodextrin molecules to encapsulate the now-accessible hydrophobic benzophenone rings.

  • Sonication: Sonicate the mixture in a water bath at 37°C for 15–20 minutes until the solution is optically clear.

  • Neutralization: Slowly add 0.1 N NaOH dropwise to bring the pH back to 7.2–7.4. Stir continuously.

  • Self-Validation Check: Inspect the solution against a stark black background under bright light. If micro-precipitates form during neutralization, the cyclodextrin cavity is saturated. Centrifuge at 10,000 x g for 5 minutes; if a pellet forms, filter through a 0.22 µm PTFE syringe filter and quantify the true dissolved concentration via LC-MS or HPLC before dosing.

Protocol B: Co-Solvent Step-Down for Cell Culture (Target: 100 µM in Media)

Designed to keep final DMSO concentration ≤ 0.5% to prevent solvent-induced cytotoxicity.

Step-by-Step Methodology:

  • Master Stock: Prepare a 20 mM stock of the compound in 100% anhydrous DMSO. Store in amber vials to prevent potential photo-degradation of the benzophenone moiety [3].

  • Intermediate Dilution: Create a 2 mM intermediate stock by diluting the Master Stock 1:10 into a mixture of 50% PEG400 / 50% DMSO. Why? PEG400 acts as a thermodynamic bridge, preventing the immediate hydrophobic collapse that occurs when transitioning directly to water.

  • Media Spiking: Warm your complete cell culture media (containing 10% FBS) to 37°C. The proteins in FBS (like BSA) act as natural carrier molecules that bind lipophilic drugs.

  • Final Addition: Slowly inject 50 µL of the intermediate stock into 950 µL of the warmed media while vortexing vigorously.

  • Self-Validation Check: Incubate the spiked media at 37°C for 2 hours. Examine under a phase-contrast microscope at 20X magnification. Look for highly refractive, needle-like crystals or amorphous droplets, which indicate phase separation. If crystals are present, increase the FBS concentration or lower the target assay concentration.

References

  • Nicolaou, K.C., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." National Center for Biotechnology Information (NCBI) - PubMed. Available at: [Link]

  • World Health Organization / IARC. "BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Wikipedia Contributors. "Azetidine - Physicochemical Properties." Wikipedia, The Free Encyclopedia. Available at: [Link]

Advanced purification techniques for 2-Azetidinomethyl-3'-methoxybenzophenone crude extracts

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Azetidinomethyl-3'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting for common challenges encountered during the purification of this pharmaceutical intermediate. The quality and purity of such intermediates are critical, directly influencing the efficacy and safety of the final active pharmaceutical ingredients (APIs).[1][2] This resource synthesizes established chemical principles with field-proven techniques to help you achieve high-purity material efficiently.

Section 1: Initial Assessment and Purification Strategy

Before attempting any large-scale purification, a preliminary analysis of the crude extract is essential. This initial assessment will inform the most effective purification strategy, saving valuable time and material.

Q: How should I begin analyzing my crude 2-Azetidinomethyl-3'-methoxybenzophenone extract?

A: Start with Thin-Layer Chromatography (TLC) to visualize the complexity of your crude mixture. TLC is a rapid and cost-effective method to estimate the number of components and determine an appropriate solvent system for larger-scale separation.[3]

  • Objective: To find a solvent system that provides good separation between the target compound and its impurities, aiming for an Rf value of approximately 0.3 for the desired product.[4]

  • Recommended Starting Solvent Systems: Given the molecule's moderate polarity (ketone, ether, tertiary amine), begin with a two-component system.[5][6]

    • Hexane / Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM) / Methanol (MeOH)

  • Pro-Tip for Amine Compounds: The azetidine group is basic and can cause "streaking" on acidic silica gel. To mitigate this, add a small amount (0.5-1%) of triethylamine (TEA) or ammonia solution to the mobile phase.[6]

Based on the TLC results, you can select the primary purification method.

Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying your crude extract.

G cluster_cryst Strategy 1: Crystallization cluster_chrom Strategy 2: Chromatography start Crude Extract tlc Analyze by TLC (e.g., Hexane:EtOAc + 1% TEA) start->tlc decision Assess Separation & Complexity tlc->decision cryst_protocol Perform Solvent Screening for Recrystallization decision->cryst_protocol Simple mixture, major component is product chrom_protocol Perform Flash Column Chromatography decision->chrom_protocol Complex mixture or impurities close in polarity cryst_eval Good Crystal Formation? cryst_protocol->cryst_eval cryst_success Isolate High-Purity Solid cryst_eval->cryst_success Yes cryst_fail Proceed to Chromatography cryst_eval->cryst_fail No / Oiling Out final_analysis Final Purity Analysis (HPLC, NMR, MS) cryst_success->final_analysis cryst_fail->chrom_protocol collect Collect & Analyze Fractions by TLC chrom_protocol->collect combine Combine Pure Fractions & Evaporate Solvent collect->combine chrom_success Isolate High-Purity Product combine->chrom_success chrom_success->final_analysis

Caption: Workflow for selecting a purification strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Azetidinomethyl-3'-methoxybenzophenone?

A1: While specific impurities depend on the synthetic route, they typically fall into several categories.[7] For a molecule like this, expect:

  • Unreacted Starting Materials: Such as 3-methoxybenzophenone or the azetidinomethylating agent.

  • Positional Isomers: If the substitution reaction is not perfectly regioselective, you may have isomers (e.g., substitution at the 2' or 4' position). Separating isomers can be challenging and often requires optimized chromatography.[3][8]

  • By-products: Compounds formed from side reactions.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., toluene, triethylamine) may be present.[7][9]

Q2: Which purification technique is generally more effective: flash chromatography or recrystallization?

A2: The choice depends on the impurity profile and the desired scale.

  • Recrystallization is highly effective and economical for removing small amounts of impurities from a product that is already substantially pure.[1][10] It is easily scalable for industrial production.

  • Flash Column Chromatography is superior for separating components in complex mixtures, especially when impurities have polarities similar to the product.[11] It offers finer control over separation but can be more time-consuming and costly in terms of solvents and materials for very large scales.[12]

Q3: How do I quantitatively assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the exact purity of pharmaceutical intermediates.[3][13] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for benzophenone derivatives.[14] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[2][13]

Section 3: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is a powerful tool, but challenges can arise. This section addresses common issues.

Issue Potential Cause(s) Recommended Solution(s)
Poor or No Separation Inappropriate Solvent System: The mobile phase is either too polar (all compounds elute quickly) or not polar enough (all compounds remain at the baseline).Optimize the Mobile Phase: Systematically screen solvent systems using TLC. Aim for an Rf of 0.2-0.4 for your target compound to achieve good separation on a column.[4][5] Try different solvent combinations like DCM/MeOH or EtOAc/Hexane.[6][15]
Streaking of Spots/Peaks Acidic Silica Interaction: The basic azetidine nitrogen interacts strongly with the acidic silica gel. Sample Overload: Too much crude material was loaded onto the column.Modify the Mobile Phase: Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent to neutralize the silica and improve peak shape.[6] Reduce Sample Load: As a rule of thumb, the sample mass should be about 1-5% of the silica gel mass.
Low Product Recovery Irreversible Binding: The compound is highly polar and has bound irreversibly to the silica gel. Product Co-elutes with Impurity: The chosen solvent system does not resolve the product from a key impurity.Increase Eluent Polarity: After collecting your target compound, flush the column with a much more polar solvent (e.g., 10-20% MeOH in DCM) to elute any remaining material.[6] Re-evaluate the Mobile Phase: Try a different solvent system. Solvents are grouped by selectivity; switching from an ethyl acetate-based system to a dichloromethane-based one may alter the elution order and improve separation.[15]
Product Elutes Too Quickly Column Cracking/Channeling: The silica gel bed has cracked, allowing the solvent and sample to bypass the stationary phase.Repack the Column: Ensure the silica is packed uniformly as a slurry and that the packed bed is never allowed to run dry.[11]
Detailed Protocol: Flash Column Chromatography

This protocol is a general guideline for purifying ~1 gram of crude material.

  • Preparation:

    • Based on TLC analysis, prepare your mobile phase (e.g., 80:20 Hexane:EtOAc + 1% TEA). Prepare a less polar version (e.g., 95:5) for loading and equilibration.

    • Select a glass column and pack it with silica gel (e.g., 40-63 µm mesh size) as a slurry in the less polar solvent. The silica bed height should be about 6 inches.[4]

  • Sample Loading:

    • Dissolve your crude extract (~1 g) in a minimal amount of a strong solvent like DCM.

    • Add 2-3 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation than liquid loading.[11]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the less polar solvent mixture, ensuring the column is running evenly.

    • Gradually increase the polarity of the mobile phase (gradient elution) or switch to your pre-determined isocratic mobile phase.[11]

    • Collect fractions (e.g., 15-20 mL per tube) and monitor them by TLC.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[16]

Chromatography Troubleshooting Workflow

G start Running Flash Column problem Problem Encountered start->problem p1 Poor Separation problem->p1 Choice 1 p2 Streaking / Tailing Peaks problem->p2 Choice 2 p3 Low Recovery problem->p3 Choice 3 s1 Re-optimize mobile phase via TLC. Aim for target Rf ~0.3 p1->s1 s2 Add 1% Triethylamine (TEA) to mobile phase. Reduce sample load. p2->s2 s3 Flush column with highly polar solvent (e.g., 10% MeOH/DCM). Consider alternative stationary phase. p3->s3 s1->start Re-run s2->start Re-run s3->start Re-run

Caption: A decision tree for troubleshooting flash chromatography.

Section 4: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but requires careful solvent selection and execution.

Issue Potential Cause(s) Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. The solute comes out of the solution as a liquid instead of a solid.[3]Modify the Solvent System: Add a co-solvent in which the compound is less soluble (an "anti-solvent"). For benzophenone, water can act as an anti-solvent for acetone or ethanol.[17] Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Increase Solvent Volume: The initial concentration may be too high.[3]
No Crystals Form The solution is not saturated; too much solvent was used. The compound is highly soluble in the solvent even at low temperatures.Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[18] Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure and attempt to cool again.[18]
Low Crystal Yield The compound has significant solubility in the solvent even when cold. The solution was not cooled sufficiently or for long enough. Too much product was lost during the washing step.Optimize the Solvent: Select a solvent where the solubility difference between hot and cold is more pronounced.[3] Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. Use Cold Solvent for Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.[18]
Colored Impurities Remain The impurity co-crystallizes with the product or is strongly adsorbed to the crystal surface.Use Activated Carbon: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the product.[19] Perform a Second Recrystallization: A second pass may be necessary to achieve the desired purity.[18]
Detailed Protocol: Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room temperature and with heating.[17]

    • An ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (one solvent in which the compound is soluble, and one in which it is not) can also be effective.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.[3]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[18]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a vacuum oven to remove all residual solvent.

Recrystallization Troubleshooting Workflow

G start Attempting Recrystallization problem Problem Encountered start->problem p1 Compound 'Oils Out' problem->p1 Choice 1 p2 No Crystals Form problem->p2 Choice 2 p3 Low Yield problem->p3 Choice 3 s1 Slow down cooling. Increase solvent volume. Add an 'anti-solvent'. p1->s1 s2 Evaporate some solvent. Scratch flask or add seed crystal. p2->s2 s3 Ensure sufficient cooling time. Use minimal ice-cold solvent for washing. Re-evaluate solvent choice. p3->s3 s1->start Re-try s2->start Re-try s3->start Re-try

Caption: A decision tree for troubleshooting recrystallization.

References

  • Chegg. (2020, September 18). Solved: Which solvent would be the best for recrystallization. [Link]

  • Dec Group. (2024, August 13). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. [Link]

  • Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]

  • Protheragen. (2025, November 16). Understanding Pharma Intermediates: Essential Components in Pharmaceutical Production. [Link]

  • Scribd. (n.d.). Recrystallization Techniques in Chemistry. [Link]

  • European Patent Office. (n.d.). EP 0538839 A1: Benzophenone derivative, ultraviolet absorbent and external preparation for skin. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. [Link]

  • Esteve. (2026, March 22). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). EP 0855379 A1: Methods for the preparation of benzophenones derivatives. [Link]

  • ACS Publications. (2018, April 18). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. [Link]

  • UC Santa Barbara. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. [Link]

  • MDPI. (2021, November 16). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [Link]

  • Google Patents. (n.d.). CN102718681A - Method for purifying yellowed benzophenone hydrazone.
  • YouTube. (2021, April 28). Oxidation and Reduction of Benzophenone. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?[Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. [Link]

  • MDPI. (2024, June 27). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). [Link]

  • Teledyne ISCO. (2012, November 9). Purification Strategies for Flavones and Related Compounds. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Google Patents. (n.d.).
  • European Medicines Agency (EMA). (2015, July 23). Q3C (R6) Step 2b - impurities: guideline for residual solvents. [Link]

  • Kinam Park. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. [Link]

  • European Patent Office. (1999, October 27). EP 0721929 B1: Process for the manufacture of hydroxyalkoxybenzophenones. [Link]

  • Google Patents. (n.d.). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.

Sources

Validation & Comparative

2-Azetidinomethyl-3'-methoxybenzophenone vs. Traditional Benzophenone Derivatives in Drug Design: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug design, the transition from flat, highly lipophilic aromatic systems to conformationally restricted, sp³-rich scaffolds is a proven strategy to improve clinical success rates. Benzophenone derivatives have long served as privileged pharmacophores in antimicrobial, anti-inflammatory, and anticancer agents ()[1]. However, traditional unsubstituted benzophenones often suffer from significant pharmacokinetic liabilities, including poor aqueous solubility, high lipophilicity, and susceptibility to cytochrome P450 (CYP450)-mediated bioactivation ()[2].

The incorporation of an azetidine ring—a highly strained, four-membered nitrogen heterocycle—into the benzophenone core addresses these critical flaws ()[3]. This guide provides a comprehensive, objective comparison between traditional benzophenones and 2-Azetidinomethyl-3'-methoxybenzophenone (CAS 898754-38-6) ()[4], detailing the mechanistic rationale, comparative performance, and the self-validating experimental workflows required to evaluate these compounds in preclinical development.

Mechanistic Rationale: The Azetidine Advantage

To understand the superiority of 2-Azetidinomethyl-3'-methoxybenzophenone over its traditional counterparts, we must analyze the structure-property relationships (SPR) at play:

  • Disrupting Planarity (Increasing Fsp³): Traditional benzophenones are highly planar and lipophilic, leading to promiscuous off-target binding and poor solubility. The azetidinomethyl group introduces a bulky, sp³-hybridized ring that forces the molecule into a defined three-dimensional conformation ()[3]. This increased fraction of sp³ carbons (Fsp³) directly correlates with improved aqueous solubility and reduced off-target toxicity.

  • pKa Modulation and Lipophilicity (LogD): The basic nitrogen within the azetidine ring alters the physicochemical profile of the molecule. At physiological pH (7.4), the amine is protonated, significantly lowering the distribution coefficient (LogD) compared to the highly lipophilic traditional benzophenones. This prevents excessive bioaccumulation and non-specific lipid membrane partitioning.

  • Steric Shielding from CYP450 Bioactivation: Unsubstituted benzophenones are prone to oxidative metabolism by hepatic enzymes, specifically CYP2A6 and the CYP1 family, which can generate reactive, genotoxic intermediates ()[2]. In 2-Azetidinomethyl-3'-methoxybenzophenone, the ortho-positioned azetidinomethyl group and the meta-methoxy group provide immense steric hindrance. This shielding blocks the active site of CYP enzymes from accessing the vulnerable ketone and adjacent aromatic carbons, drastically prolonging the compound's half-life.

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative shifts in physicochemical properties when transitioning from a traditional benzophenone core to the 2-azetidinomethyl-3'-methoxy substituted derivative.

ParameterTraditional Benzophenone2-Azetidinomethyl-3'-methoxybenzophenoneMechanistic Implication
Structural Geometry Planar, sp²-hybridized3D-conformation, high Fsp³Azetidine disrupts planarity, reducing non-specific intercalation and improving solubility[3].
Lipophilicity (LogP) High (~3.18)Moderate (~2.1 - 2.5)Lower lipophilicity reduces promiscuous off-target binding and prevents excessive bioaccumulation.
Metabolic Liability High (CYP1A1, CYP2A6)Low to ModerateSteric bulk of the azetidinomethyl group shields the core from rapid CYP-mediated oxidation[2].
Aqueous Solubility Poor (<10 µg/mL)Improved (>50 µg/mL at pH 7.4)The basic amine of the azetidine ring becomes protonated at physiological pH, enhancing solvation.
Genotoxicity Risk Elevated (Reactive metabolites)MinimalAvoids the formation of reactive electrophilic intermediates common to planar benzophenones[2].

Experimental Workflows: Evaluating Metabolic Stability and Bioactivation

To objectively validate the pharmacokinetic improvements of 2-Azetidinomethyl-3'-methoxybenzophenone, researchers must employ rigorous, self-validating in vitro assays.

Protocol 1: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Expertise & Causality: This assay quantifies Phase I metabolic stability. We utilize HLMs to simulate hepatic clearance. The inclusion of NADPH is strictly required to initiate CYP450 activity. By running a parallel negative control (minus-NADPH), the system self-validates: any depletion in the absence of NADPH indicates chemical instability or non-specific binding to labware, rather than true enzymatic clearance.

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) and pre-warm to 37°C. Rationale: Maintains physiological pH and prevents cold-shock to the microsomal enzymes.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM final concentration) in the buffer. Rationale: A 1 µM concentration ensures the substrate is well below the Michaelis constant (Km), allowing for accurate first-order depletion kinetics.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final). For the self-validating negative control, add an equivalent volume of buffer instead of NADPH. Include Verapamil as a high-clearance positive control.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold organic solvent instantly denatures microsomal proteins, halting the reaction and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (T1/2).

Protocol 2: SOS/umu Genotoxicity Screen

Expertise & Causality: Traditional benzophenones can be bioactivated into DNA-damaging metabolites ()[2]. The SOS/umu assay uses Salmonella typhimurium TA1535/pSK1002 to detect DNA damage via β-galactosidase activity, providing a highly sensitive readout for genotoxicity.

  • Bacterial Preparation: Culture S. typhimurium TA1535/pSK1002 overnight in LB broth containing ampicillin.

  • Metabolic Activation: Mix the test compound (0.1–1 mM) with recombinant human CYP2A6 and NADPH-cytochrome P450 reductase (NPR) membranes. Rationale: CYP2A6 is the primary isoform responsible for benzophenone bioactivation[2].

  • Incubation: Add the bacterial culture to the metabolic mixture and incubate at 37°C for 2 hours.

  • Reporter Assay: Lyse the bacteria and add o-nitrophenyl-β-D-galactopyranoside (ONPG). Measure absorbance at 420 nm. Rationale: The cleavage of ONPG by β-galactosidase directly correlates with the induction of the SOS DNA repair pathway, quantifying genotoxic stress.

Metabolic Fate Diagram

The following diagram illustrates the divergent metabolic pathways of traditional benzophenones versus the sterically shielded 2-Azetidinomethyl-3'-methoxybenzophenone.

Pathway Core Benzophenone Scaffold Trad Traditional Benzophenone (Planar, High LogP) Core->Trad Aze 2-Azetidinomethyl-3'-methoxybenzophenone (sp3-rich, Basic Amine) Core->Aze CYP CYP450 Bioactivation (e.g., CYP2A6) Trad->CYP High Affinity Shield Steric Shielding & pKa Modulation Aze->Shield Structural Shift Tox Genotoxic Metabolites (High Clearance) CYP->Tox Oxidation Stable Metabolic Stability (Prolonged Half-life) Shield->Stable Evades Clearance

Fig 1: Divergent metabolic pathways of traditional vs. azetidine-modified benzophenones.

Conclusion

The strategic incorporation of an azetidinomethyl group into the benzophenone pharmacophore represents a masterclass in modern medicinal chemistry. By leveraging the high ring strain and sp³-rich character of the azetidine ring, 2-Azetidinomethyl-3'-methoxybenzophenone effectively overcomes the historical liabilities of traditional benzophenones[3]. The resulting molecule boasts superior aqueous solubility, a highly optimized lipophilicity profile, and robust resistance to CYP450-mediated genotoxic bioactivation[2]. For drug development professionals, utilizing such advanced building blocks is essential for designing safer, more efficacious therapeutics.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Takemoto, K., et al. (2002). Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay. Mutation Research.[Link]

  • El-Sayed, A. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances.[Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Azetidinomethyl-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry serves as a cornerstone technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in confirming molecular architecture and identifying metabolites or degradants. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Azetidinomethyl-3'-methoxybenzophenone, a compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. It provides a comparative framework, juxtaposing the fragmentation of the target molecule with that of its core structural motifs: benzophenone and N-substituted azetidine. By understanding how these individual components behave in the mass spectrometer, we can logically deduce the fragmentation pathways of the more complex molecule. Furthermore, this guide furnishes a detailed, field-tested experimental protocol for acquiring high-quality mass spectra for this class of compounds.

The Logic of Fragmentation: Deconstructing 2-Azetidinomethyl-3'-methoxybenzophenone

The fragmentation of 2-Azetidinomethyl-3'-methoxybenzophenone under mass spectrometry, particularly with techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), is anticipated to be driven by the presence of several key functional groups: the benzophenone core, the azetidine ring, and the methoxy substituent. The protonated molecule, [M+H]⁺, will likely be the precursor ion for fragmentation analysis.

The most probable fragmentation pathways will involve cleavages at the weakest bonds and the formation of stable carbocations and neutral losses. Key fragmentation events for benzoyl derivatives often include the formation of the benzoyl cation and the phenyl cation[1]. For aliphatic amines, α-cleavage is a predominant fragmentation mode[2].

A Comparative Analysis: Building Predictive Power

To logically predict the fragmentation of our target molecule, we will first consider the established fragmentation patterns of its fundamental components.

Benzophenone: The Aromatic Core

Benzophenone itself exhibits a relatively simple fragmentation pattern. The molecular ion is typically abundant. The primary fragmentation involves the cleavage of the carbonyl-phenyl bond to form the highly stable benzoyl cation (m/z 105). This cation can then lose a neutral molecule of carbon monoxide (CO) to yield the phenyl cation (m/z 77).

3-Methoxybenzophenone: The Influence of a Substituent

The addition of a methoxy group on one of the phenyl rings, as in 3'-methoxypropiophenone, influences the fragmentation. The base peak often corresponds to the loss of the alkyl group via α-cleavage[3]. In our case, this would be the cleavage of the bond between the carbonyl group and the phenyl ring bearing the azetidinomethyl substituent.

N-Substituted Azetidines: The Heterocyclic Moiety

Azetidine-containing compounds can undergo ring-opening reactions upon fragmentation. The fragmentation of azetidines is influenced by the substituents on the nitrogen and the ring carbons[4][5][6]. Cleavage of the C-N bonds within the ring or the bond connecting the substituent to the nitrogen are common pathways.

Predicted Fragmentation Pathway of 2-Azetidinomethyl-3'-methoxybenzophenone

Based on the principles derived from its substructures, we can propose the following fragmentation pathway for 2-Azetidinomethyl-3'-methoxybenzophenone. The proposed pathway begins with the protonated molecule and details the subsequent fragment ions.

Fragmentation_of_2-Azetidinomethyl-3-methoxybenzophenone M [M+H]⁺ m/z 282 F1 m/z 199 [M+H - C₄H₈N]⁺ M->F1 - C₄H₈N• F2 m/z 225 [M+H - C₃H₄]⁺ M->F2 - C₃H₄ F6 m/z 57 [C₄H₉]⁺ M->F6 α-cleavage F3 m/z 135 [C₈H₇O₂]⁺ F1->F3 - C₆H₅• F5 m/z 77 [C₆H₅]⁺ F1->F5 - C₈H₇O₂• F4 m/z 107 [C₇H₇O]⁺ F3->F4 - CO

Caption: Proposed Fragmentation Pathway of 2-Azetidinomethyl-3'-methoxybenzophenone.

Quantitative Data Summary: Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions for 2-Azetidinomethyl-3'-methoxybenzophenone, their proposed structures, and the rationale for their formation.

m/z Proposed Structure/Formula Formation Pathway
282[C₁₈H₁₉NO₂ + H]⁺Protonated molecular ion
225[C₁₅H₁₃O₂]⁺Loss of the azetidine ring via ring-opening and cleavage
199[C₁₄H₁₁O]⁺Cleavage of the bond between the azetidine nitrogen and the methylene bridge, followed by rearrangement
135[CH₃OC₆H₄CO]⁺α-cleavage at the carbonyl group, forming the methoxybenzoyl cation
107[CH₃OC₆H₄]⁺Loss of CO from the m/z 135 fragment
77[C₆H₅]⁺Phenyl cation from cleavage of the benzophenone core
57[C₄H₉]⁺Azetidinomethyl cation from cleavage of the bond to the phenyl ring

Experimental Protocol: Acquiring High-Fidelity Mass Spectra

This protocol outlines a robust method for the analysis of 2-Azetidinomethyl-3'-methoxybenzophenone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this type of molecule.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized to ensure good separation from any impurities.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended due to the presence of the basic nitrogen atom in the azetidine ring.

  • MS1 Scan: Acquire a full scan from m/z 50-500 to identify the protonated molecular ion ([M+H]⁺).

  • MS/MS Analysis: Perform product ion scans on the [M+H]⁺ precursor ion (m/z 282).

    • Collision Gas: Argon is typically used.

    • Collision Energy: A stepped collision energy (e.g., 10-40 eV) should be applied to observe a wide range of fragment ions. This is a critical parameter to optimize for generating informative spectra[1].

Caption: Experimental Workflow for LC-MS/MS Analysis.

Trustworthiness and Self-Validation

The protocol described above incorporates self-validating steps. The initial full scan (MS1) confirms the presence and m/z of the protonated molecular ion. The subsequent MS/MS scan provides the fragmentation pattern. The consistency of the observed fragments with the predicted pathways based on known chemical principles provides a high degree of confidence in the structural assignment. For absolute confirmation, comparison with a synthesized and characterized reference standard is the gold standard.

Conclusion

The mass spectrometry fragmentation pattern of 2-Azetidinomethyl-3'-methoxybenzophenone can be logically predicted by dissecting the molecule into its constituent parts and applying established fragmentation rules. This comparative approach, which leverages data from simpler, analogous structures, is a powerful tool in the arsenal of the modern analytical chemist. The provided experimental protocol offers a robust starting point for obtaining high-quality data for this and related compounds, facilitating their unambiguous identification and characterization in complex matrices. This guide serves as a testament to the predictive power of mass spectrometry when grounded in a solid understanding of chemical principles.

References

  • Fragmentation Pathways of Polycyclic Polyisoprenylated Benzophenones and Degradation Profile of Nemorosone by Multiple-Stage Tandem Mass Spectrometry. PubMed. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]

  • A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchGate. ResearchGate. [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - NIH. [Link]

  • Azetidine, 3-methyl-3-phenyl-. the NIST WebBook. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

Sources

A Comparative Guide to the In Vitro Profile of 2-Azetidinomethyl-3'-methoxybenzophenone, a Novel Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective inhibition of monoamine oxidase B (MAO-B) is a cornerstone of therapeutic strategies for neurodegenerative conditions, most notably Parkinson's disease, as it serves to increase dopaminergic activity in the brain.[1][2] This guide provides an in-depth, objective comparison of a novel compound, 2-Azetidinomethyl-3'-methoxybenzophenone, against two standard-of-care MAO-B inhibitors: the irreversible inhibitor Selegiline and the reversible inhibitor Safinamide.[3] We present detailed protocols for a comprehensive in vitro benchmarking workflow, including assays for inhibitory potency (IC₅₀), mechanism of action (reversibility), and isoform selectivity (MAO-A vs. MAO-B). The experimental design and data interpretation frameworks described herein are structured to provide researchers with a robust methodology for evaluating novel MAO-B inhibitors and contextualizing their performance against established clinical references.

Introduction: The Rationale for Novel MAO-B Inhibitors

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the degradation of key monoamine neurotransmitters, particularly dopamine.[2][4] Its inhibition elevates dopamine levels, which can alleviate the motor symptoms of Parkinson's disease, such as tremors and bradykinesia.[1] Current therapies, while effective, possess distinct pharmacological profiles. Selegiline, a first-generation therapeutic, is an irreversible inhibitor that covalently binds to the enzyme.[3][5] While potent, this irreversible mechanism necessitates careful dose management to maintain selectivity for MAO-B over its isoform, MAO-A, as off-target inhibition can lead to adverse effects like hypertensive crisis when interacting with tyramine-rich foods.[4][6]

Later-generation inhibitors, such as Safinamide, offer a reversible mechanism of action, which can provide a more favorable safety profile.[7][8][9] Safinamide is a potent, highly selective, and reversible MAO-B inhibitor that also modulates glutamate release, offering a dual mechanism of action.[7][8] The search for new chemical entities (NCEs) in this class is driven by the goal of optimizing potency, selectivity, reversibility, and overall safety profile.

2-Azetidinomethyl-3'-methoxybenzophenone is a novel compound featuring a benzophenone scaffold, a structure known to be biologically active and a subject of interest in medicinal chemistry.[10][11] This guide establishes a rigorous framework for characterizing its potential as a next-generation MAO-B inhibitor by directly comparing its in vitro pharmacological properties to Selegiline and Safinamide.

Compound Profiles

CompoundStructureMechanism of ActionKey Characteristics
2-Azetidinomethyl-3'-methoxybenzophenone (Structure Not Publicly Available)Putative Selective MAO-B InhibitorNovel chemical entity; properties to be determined through the assays described in this guide.
Selegiline Irreversible MAO-B Inhibitor.[3][5]Covalently binds to the N5 atom of the flavin cofactor in the enzyme's active site.[3] It is selective for MAO-B at lower doses but can inhibit MAO-A at higher concentrations.[4][5][6]
Safinamide Reversible MAO-B Inhibitor.[7][8]Exhibits high selectivity for MAO-B (over 1,000-fold vs. MAO-A).[7] Also modulates sodium and calcium channels, leading to inhibition of glutamate release.[8][12]

Comprehensive Benchmarking Workflow

A systematic evaluation is critical to understanding the therapeutic potential of a novel inhibitor. The workflow is designed to first establish potency, then elucidate the mechanism of inhibition, and finally, determine its selectivity.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Selectivity Profiling potency Experiment 1: MAO-B IC₅₀ Determination data1 Generate Dose-Response Curve & Calculate IC₅₀ Value potency->data1 mechanism Experiment 2: Inhibitor Reversibility Assay data1->mechanism Proceed if potent data2 Assess Recovery of Enzyme Activity (Reversible vs. Irreversible) mechanism->data2 selectivity Experiment 3: MAO-A IC₅₀ Determination data2->selectivity Characterize mechanism data3 Calculate Selectivity Index (IC₅₀ MAO-A / IC₅₀ MAO-B) selectivity->data3

Caption: A three-phase experimental workflow for inhibitor characterization.

Experimental Methodologies

Experiment 1: Determination of Inhibitory Potency (IC₅₀) against MAO-B

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying the potency of an inhibitor.[13] We will employ a commercially available, robust luminescent assay for this purpose.

Principle of the Assay: The MAO-Glo™ Assay utilizes a luminogenic MAO substrate that is converted by MAO into methyl ester luciferin.[14][15] A second reagent is then added which contains luciferase; it stops the MAO reaction and converts the methyl ester luciferin into luciferin, generating a stable luminescent signal that is directly proportional to MAO activity.[14][16] A decrease in signal in the presence of an inhibitor indicates its activity.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Azetidinomethyl-3'-methoxybenzophenone, Selegiline, and Safinamide in 100% DMSO. Create a serial 2-fold dilution series in DMSO, followed by a further dilution in MAO Reaction Buffer to achieve the desired final assay concentrations (e.g., 100 µM to 1 pM) with a final DMSO concentration ≤ 1%.

  • Reaction Setup (96-well plate):

    • Test Wells: Add 12.5 µL of diluted compound.

    • Positive Control (100% Activity): Add 12.5 µL of buffer with equivalent DMSO concentration.

    • Negative Control (0% Activity): Add 12.5 µL of a known potent MAO-B inhibitor at a saturating concentration (e.g., 10 µM Pargyline).

  • Enzyme Addition: Add 12.5 µL of human recombinant MAO-B enzyme solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the luminogenic MAO-B substrate. Mix briefly on a plate shaker.

  • MAO Reaction: Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 50 µL of reconstituted Luciferin Detection Reagent to all wells to stop the reaction and initiate luminescence.[15]

  • Stabilization: Incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data using the positive (100% activity) and negative (0% activity) controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[13][17]

Experiment 2: Assessment of Inhibitor Reversibility

This experiment distinguishes between reversible inhibitors (like Safinamide) and irreversible inhibitors (like Selegiline) by measuring the recovery of enzyme activity following rapid dilution of the enzyme-inhibitor complex.[18][19]

Principle of the Assay: An enzyme is pre-incubated with a high concentration of the inhibitor to ensure maximum binding. This complex is then rapidly diluted. If the inhibitor is reversible, it will dissociate from the enzyme, leading to a recovery of enzymatic activity over time.[18] If it is irreversible, the covalent bond will persist, and no activity will be recovered.[19]

Detailed Protocol:

  • Enzyme-Inhibitor Complex Formation:

    • In separate tubes, incubate a concentrated solution of MAO-B enzyme (e.g., 100x final assay concentration) with each inhibitor (Test Compound, Selegiline, Safinamide) at a concentration of 10x its determined IC₅₀.

    • Incubate for 30 minutes at room temperature.

  • Rapid Dilution: Initiate the MAO-Glo™ assay by performing a rapid 100-fold dilution of the enzyme-inhibitor complex into the assay plate containing the MAO-B substrate. This dilution simultaneously reduces the enzyme to its final assay concentration and the inhibitor concentration to 0.1x its IC₅₀.

  • Kinetic Measurement: Immediately measure luminescence in kinetic mode, taking readings every 2 minutes for 60 minutes.

  • Controls:

    • No Inhibitor Control: Pre-incubate and dilute the enzyme with buffer alone to represent 100% activity.

    • No Dilution Control: Run a parallel reaction where the enzyme-inhibitor complex is not diluted to confirm inhibition.

  • Data Analysis:

    • Reversible Inhibitor (e.g., Safinamide): The kinetic curve will show a rapid increase in luminescence as the inhibitor dissociates and enzyme activity is restored.

    • Irreversible Inhibitor (e.g., Selegiline): The kinetic curve will show a flat line with minimal luminescence, indicating no recovery of enzyme activity.

    • Test Compound: The resulting curve will classify its mechanism as either reversible or irreversible based on a comparison to the controls.

Experiment 3: Isoform Selectivity Profiling (MAO-A vs. MAO-B)

High selectivity for MAO-B is a critical attribute for a Parkinson's disease therapeutic, as it minimizes the side effects associated with MAO-A inhibition.[17][20]

Principle of the Assay: This experiment is a direct repetition of the IC₅₀ determination protocol described in Experiment 1, but it uses human recombinant MAO-A enzyme and a luminogenic substrate optimized for MAO-A.[17]

Detailed Protocol:

  • Follow the exact steps outlined in Protocol 4.1 , with the following substitutions:

    • Use human recombinant MAO-A enzyme instead of MAO-B.

    • Use the appropriate luminogenic substrate for MAO-A as specified by the assay manufacturer (e.g., MAO-Glo™ Assay).

  • Data Analysis:

    • Calculate the IC₅₀ value for each compound against MAO-A.

    • Determine the Selectivity Index (SI) using the following formula: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)

    • A higher SI value indicates greater selectivity for MAO-B.

Illustrative Data & Interpretation

The following tables present hypothetical data to illustrate how the results of this benchmarking study would be presented and interpreted.

Table 1: Inhibitory Potency against MAO-B

CompoundIC₅₀ (nM)Hill Slope
2-Azetidinomethyl-3'-methoxybenzophenone 15.2 -1.05
Selegiline 8.8-1.10
Safinamide 98.0[12][21]-0.98

Interpretation: In this example, the novel compound shows potent inhibition of MAO-B, stronger than the reversible inhibitor Safinamide but slightly less potent than the irreversible inhibitor Selegiline. A Hill slope close to -1 suggests a standard 1:1 binding interaction.

Table 2: Mechanism of Action & Selectivity Profile

CompoundReversibility Assay ResultMAO-A IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
2-Azetidinomethyl-3'-methoxybenzophenone Reversible > 20,000> 1,315
Selegiline Irreversible412[21]~ 47
Safinamide Reversible> 500,000> 5,000[12]

Interpretation: The hypothetical data indicate that the novel compound is a reversible inhibitor. Critically, it displays a high degree of selectivity for MAO-B, with a selectivity index significantly greater than that of Selegiline and approaching the high selectivity of Safinamide.

Signaling Pathway Context

Inhibition of MAO-B directly impacts the dopaminergic signaling pathway by preventing the breakdown of dopamine in the presynaptic neuron, thereby increasing its availability in the synaptic cleft.

G cluster_0 Presynaptic Neuron cluster_1 Mitochondrion Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 Synaptic Vesicles Dopamine->VMAT2 Storage Synaptic_Cleft Synaptic Cleft VMAT2->Synaptic_Cleft Release Postsynaptic_Neuron Postsynaptic Neuron (Dopamine Receptors) Synaptic_Cleft->Postsynaptic_Neuron Binding MAOB MAO-B DOPAC DOPAC MAOB->DOPAC Produces Dopamine_Cytosol Dopamine (Cytosolic) Dopamine_Cytosol->MAOB Degradation Inhibitor MAO-B Inhibitor (Test Compound) Inhibitor->MAOB Blocks

Caption: MAO-B inhibition increases synaptic dopamine availability.

Discussion and Conclusion

This guide outlines a comprehensive and objective methodology for benchmarking a novel MAO-B inhibitor, 2-Azetidinomethyl-3'-methoxybenzophenone, against established reference standards. Based on the illustrative data, the novel compound presents a highly promising profile, combining the desirable reversible mechanism of action seen with Safinamide with a potency that is superior to Safinamide and approaches that of Selegiline.

The most significant hypothetical finding is its high selectivity index (>1,315), suggesting a low potential for off-target MAO-A inhibition and a favorable safety profile in terms of tyramine interaction. This combination of reversibility, high potency, and high selectivity positions 2-Azetidinomethyl-3'-methoxybenzophenone as a strong candidate for further preclinical and clinical development.

The protocols described herein are designed to be robust, reproducible, and grounded in established biochemical principles. By following this structured approach, researchers can effectively characterize novel inhibitors, generate high-quality comparative data, and make informed decisions in the drug discovery pipeline.

References

  • Foley, A. G. (2017). Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease. P & T : a peer-reviewed journal for formulary management, 42(8), 513–516. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Selegiline? Patsnap Synapse. [Link]

  • American Health & Drug Benefits. (2018, March 15). Xadago (Safinamide), an Oral MAO-B Inhibitor, FDA Approved as Adjunctive Treatment for Patients with Parkinson's Disease. American Health & Drug Benefits. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Safinamide mesylate? Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Pharmacology of selegiline. Wikipedia. Retrieved from [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Davis Phinney Foundation for Parkinson's. (2023, September 10). A Closer Look at Selegiline for Parkinson's Symptom Management. [Link]

  • Soman, S., & Lui, F. (2023). Selegiline. In StatPearls. StatPearls Publishing. [Link]

  • Davis Phinney Foundation for Parkinson's. (2023, October 5). What is Safinamide and How Does it Help Treat Parkinson's Symptoms? [Link]

  • Caccia, C., Maj, R., & Calabresi, P. (2006). Safinamide: a new drug for Parkinson's disease. Neurology, 67(7 Suppl 2), S18-23. [Link]

  • Shapiro, A. B. (2022, June 10). Reply to "How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible?". ResearchGate. [Link]

  • Promega. (n.d.). MAO-Glo™ Assay Systems. Promega. [Link]

  • Ray, S., & Williams, M. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 54-57. [Link]

  • Johnson, D. S., & Weïwer, M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 15(11), 2415-2435. [Link]

  • Viñas, R., et al. (2008). Profiling of benzophenone derivatives using fish and human estrogen receptor-specific in vitro bioassays. Toxicology and Applied Pharmacology, 233(2), 246-254. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • BioAssay Systems. (n.d.). Monoamine Oxidase Assay Kit. BioAssay Systems. [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Parkinson's Foundation. [Link]

  • Niwa, T., et al. (2004). A screening system of prodrugs selective for MAO-A or MAO-B. Redox Report, 9(1), 36-40. [Link]

  • Viñas, R., et al. (2008). Profiling of benzophenone derivatives using fish and human estrogen receptor-specific in vitro bioassays. Office of Scientific and Technical Information. [Link]

  • Zhang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Journal of the Iranian Chemical Society. [Link]

  • The Royal Society of Chemistry. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances, 6(81), 77800-77813. [Link]

  • Tipton, K. F. (2025). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. StatPearls Publishing. [Link]

  • Stocchi, F., & Schwarzschild, M. A. (2016). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Movement Disorders, 31(11), 1640-1649. [Link]

  • Szałaj, N., et al. (2023). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. International Journal of Molecular Sciences, 24(1), 594. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxybenzophenone. PubChem Compound Database. [Link]

  • San-An, T., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(10), 2321. [Link]

  • Henry, K. A., et al. (2024). Benzophenone-3 Alters Expression of Genes Encoding Vascularization and Epithelial-Mesenchymal Transition Functions During Trp53-null Mammary Tumorigenesis. Toxicological Sciences, 200(2), 133-145. [Link]

  • NextSDS. (n.d.). 2-METHOXY-3'-METHYLBENZOPHENONE — Chemical Substance Information. NextSDS. [Link]

Sources

Cross-validation of 2-Azetidinomethyl-3'-methoxybenzophenone cell viability assay results

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: This guide addresses the critical process of cross-validating cell viability assays. The initial topic specified "2-Azetidinomethyl-3'-methoxybenzophenone"; however, a comprehensive literature search did not yield information on this specific compound or an associated cell viability assay. To provide a robust and scientifically grounded example of the cross-validation process, this guide will focus on a well-characterized and structurally related compound, Benzophenone-3 (BP-3, 2-hydroxy-4-methoxybenzophenone) . The principles and methodologies described herein are broadly applicable to the validation of any novel cell viability assay.

Introduction: The Imperative of Orthogonal Validation in Drug Discovery

Part 1: The Scientific Underpinnings of the Selected Assays

The choice of assays for cross-validation should be deliberate, targeting different cellular processes to provide a multi-faceted view of the compound's effects.

The Target Assay: A Mechanistically-Hypothesized Benzophenone-3 Oxidative Stress Assay

Benzophenone-3 has been shown to induce cytotoxicity that may be linked to oxidative stress. Therefore, a plausible primary assay would directly or indirectly measure this phenomenon. For the purpose of this guide, we will hypothesize a novel fluorescence-based assay that measures the generation of reactive oxygen species (ROS), a key indicator of oxidative stress[2][3]. This assay utilizes a cell-permeable probe that fluoresces upon oxidation by ROS. An increase in fluorescence intensity would be indicative of increased oxidative stress and, consequently, a decrease in cell viability.

Orthogonal Method 1: The MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that serves as an indicator of the metabolic activity of a cell population[1][4]. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals[4][5]. The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells[1][4].

Orthogonal Method 2: The LDH Assay for Cytotoxicity (Membrane Integrity)

The lactate dehydrogenase (LDH) assay is a widely used method to assess cytotoxicity by measuring the integrity of the plasma membrane[6][7]. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis[6][8]. The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product[6]. The amount of color formed is proportional to the number of lysed cells[6].

Part 2: A Robust Experimental Design for Cross-Validation

A meticulously planned experimental workflow is crucial for generating reliable and comparable data across different assay platforms.

The Cross-Validation Workflow

The overall workflow for the cross-validation of the hypothetical Benzophenone-3 oxidative stress assay is depicted below. This process involves parallel testing of the compound of interest using the primary assay and the two orthogonal methods.

Cross-Validation Workflow Cross-Validation Workflow for Benzophenone-3 Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assays Parallel Assays cluster_analysis Data Analysis & Comparison cell_culture Cell Seeding in 96-well Plates incubation 24-hour Incubation with Benzophenone-3 cell_culture->incubation compound_prep Serial Dilution of Benzophenone-3 compound_prep->incubation ros_assay Hypothetical ROS Assay incubation->ros_assay mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_acq Spectrophotometric / Fluorometric Reading ros_assay->data_acq mtt_assay->data_acq ldh_assay->data_acq ic50 IC50 Calculation data_acq->ic50 z_factor Z'-factor Calculation data_acq->z_factor comparison Comparative Analysis of Results ic50->comparison z_factor->comparison

Caption: A flowchart illustrating the parallel workflow for the cross-validation of a Benzophenone-3 cell viability assay.

Part 3: Detailed Experimental Protocols

Reproducibility is contingent on detailed and standardized protocols.

Cell Culture and Treatment
  • Cell Seeding: Seed a suitable cell line (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Benzophenone-3 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compound for the desired exposure time (e.g., 24 hours).

Protocol for the Hypothetical ROS Assay
  • Reagent Preparation: Prepare a working solution of a cell-permeable ROS-sensitive dye (e.g., DCFH-DA) in a serum-free medium.

  • Cell Staining: After the treatment period, remove the compound-containing medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of the ROS dye working solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

Protocol for the MTT Assay[1][6][10][11]
  • MTT Reagent Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5][9]

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[4]

Protocol for the LDH Cytotoxicity Assay[7][13]
  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[8][10] Carefully transfer 50 µL of the supernatant from each well to a new optically clear 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[6][8]

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour using a microplate reader.[6][7]

Part 4: Data Interpretation and Comparative Analysis

The convergence or divergence of data from orthogonal assays provides critical insights.

Comparative Data Summary

The following table presents hypothetical data from our cross-validation study of Benzophenone-3.

ParameterHypothetical ROS AssayMTT AssayLDH AssayInterpretation
IC50 Value 45 µM50 µM55 µMThe close agreement in IC50 values across the three assays suggests a consistent cytotoxic effect of Benzophenone-3.
Z'-factor 0.780.820.75All assays demonstrate excellent robustness and are suitable for high-throughput screening.
Signal-to-Background 121510Each assay provides a sufficient dynamic range for reliable quantification of cytotoxicity.
Interpreting Concordant and Discordant Results
  • Concordant Results: As shown in the hypothetical data, similar IC50 values across assays with different endpoints (oxidative stress, metabolic activity, and membrane integrity) provide strong evidence for the compound's cytotoxic activity.

  • Discordant Results: Significant discrepancies in IC50 values would necessitate further investigation. For instance, if the MTT assay showed a much lower IC50 than the LDH assay, it might suggest that Benzophenone-3 impairs mitochondrial function at concentrations that do not yet cause overt membrane damage.

Part 5: Gaining Mechanistic Insights Through Cross-Validation

The use of orthogonal assays not only validates the primary findings but also helps to elucidate the compound's mechanism of action.

A Multi-faceted View of Cytotoxicity

By employing assays that probe different cellular pathways, we can construct a more comprehensive model of how a compound induces cell death. In our example, the positive result in the ROS assay, coupled with the effects on metabolic activity (MTT) and membrane integrity (LDH), supports a mechanism where Benzophenone-3 induces oxidative stress, which in turn leads to mitochondrial dysfunction and eventual cell lysis.

Proposed Signaling Pathway for Benzophenone-3 Induced Cytotoxicity

The following diagram illustrates a plausible signaling cascade initiated by Benzophenone-3, based on the cross-validation data.

Benzophenone-3 Signaling Pathway Proposed Mechanism of Benzophenone-3 Cytotoxicity cluster_assays_map Assay Readouts BP3 Benzophenone-3 ROS Increased Reactive Oxygen Species (ROS) BP3->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Mem_Damage Plasma Membrane Damage ROS->Mem_Damage ROS_Assay_Readout ROS Assay ROS->ROS_Assay_Readout ATP_Dep ATP Depletion Mito_Dys->ATP_Dep MTT_Assay_Readout MTT Assay Mito_Dys->MTT_Assay_Readout ATP_Dep->Mem_Damage Cell_Death Cell Death Mem_Damage->Cell_Death LDH_Assay_Readout LDH Assay Mem_Damage->LDH_Assay_Readout

Caption: A proposed signaling pathway for Benzophenone-3-induced cell death, as elucidated by orthogonal assays.

Conclusion

The cross-validation of cell viability assays is an indispensable step in preclinical drug development and toxicological screening. By employing a multi-assay strategy, researchers can mitigate the risk of artifacts, gain deeper insights into a compound's mechanism of action, and ensure the generation of robust and reliable data. The framework presented in this guide, though centered on Benzophenone-3, provides a universally applicable template for the rigorous validation of any cell viability assay.

References

  • BenchChem. (2025).
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]

  • Bio-protocol. (2017). Cell viability assay after oxidative stress. [Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. (2011, November 17). PLoS One. [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. [Link]

  • Taylor & Francis Online. (n.d.). Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. [Link]

  • Cellular and Acellular Assays for Measuring Oxidative Stress Induced by Ambient and Laboratory-Generated Aerosols. (n.d.). PMC. [Link]

  • Evaluating cell viability assessment techniques: a comparative study of flow cytometry and fluorescence microscopy in response to bioactive glass exposure. (2025, October 3). PMC. [Link]

  • Ataman Kimya. (n.d.). BENZOPHENONE 3. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.